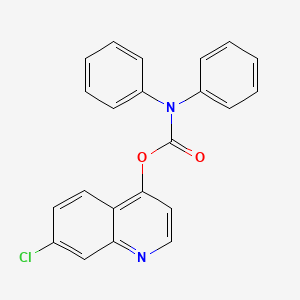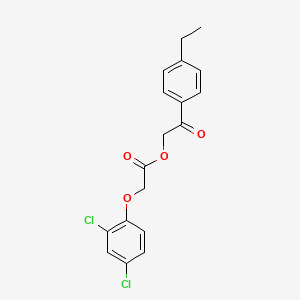
7-CHLOROQUINOLIN-4-YL N,N-DIPHENYLCARBAMATE
Übersicht
Beschreibung
7-Chloroquinolin-4-yl N,N-diphenylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloroquinoline moiety and the diphenylcarbamate group imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloroquinolin-4-yl N,N-diphenylcarbamate typically involves the reaction of 7-chloroquinoline-4-carbonyl chloride with N,N-diphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization and recrystallization to achieve the required purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloroquinolin-4-yl N,N-diphenylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Hydrolysis: Formation of N,N-diphenylamine and 7-chloroquinolin-4-ol.
Oxidation and Reduction: Formation of various oxidized or reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloroquinolin-4-yl N,N-diphenylcarbamate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential antimalarial, anticancer, and antimicrobial activities.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Chemical Biology: Utilized in the development of chemical probes for studying biological systems.
Wirkmechanismus
The mechanism of action of 7-chloroquinolin-4-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The chloroquinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the diphenylcarbamate group may enhance the compound’s binding affinity to target proteins, leading to increased efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinacrine: A quinoline derivative used as an antiprotozoal agent.
Primaquine: An antimalarial drug with a different side chain but similar quinoline core.
Uniqueness
7-Chloroquinolin-4-yl N,N-diphenylcarbamate is unique due to the presence of the diphenylcarbamate group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and overall efficacy compared to other quinoline derivatives.
Eigenschaften
IUPAC Name |
(7-chloroquinolin-4-yl) N,N-diphenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-16-11-12-19-20(15-16)24-14-13-21(19)27-22(26)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQINFDUMIRWLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C4C=CC(=CC4=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3667345.png)
![1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B3667349.png)
![5-{2-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3667354.png)
![7-[(3-METHYLPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE](/img/structure/B3667367.png)
![3-phenyl-N-[[3-[(3-phenylpropanoylamino)methyl]phenyl]methyl]propanamide](/img/structure/B3667369.png)
![4-[5-(2-METHOXYPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID](/img/structure/B3667381.png)
![ETHYL 4-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE](/img/structure/B3667398.png)
![methyl 4-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B3667404.png)
![4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3667407.png)

![(5E)-5-[(3,4-diethoxy-5-iodophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3667424.png)
![N-[3-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)phenyl]benzamide](/img/structure/B3667433.png)
